molecular formula C8H11NOS B1468922 1-(Thiophen-2-ylmethyl)azetidin-3-ol CAS No. 1331736-99-2

1-(Thiophen-2-ylmethyl)azetidin-3-ol

Cat. No.: B1468922
CAS No.: 1331736-99-2
M. Wt: 169.25 g/mol
InChI Key: IXSBPKMRLBRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylmethyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated amine ring) substituted at position 1 with a thiophen-2-ylmethyl group and at position 3 with a hydroxyl group. The thiophene moiety, an aromatic sulfur-containing heterocycle, contributes to the compound’s electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSBPKMRLBRQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Amino Alcohols

A common and efficient route to azetidines involves intramolecular cyclization of 1,3-amino alcohols, which can be functionalized to introduce the thiophen-2-ylmethyl group at the nitrogen.

Key Steps:

  • Starting from a 1,3-amino alcohol bearing a suitable leaving group (e.g., tosylate) on the hydroxyl group.
  • The nitrogen nucleophile displaces the leaving group intramolecularly, forming the azetidine ring.
  • The thiophen-2-ylmethyl substituent can be introduced either before or after ring closure by alkylation of the azetidine nitrogen.

Example:

Hillier et al. reported the synthesis of azetidine derivatives by tosylation of amino alcohols followed by intramolecular nucleophilic substitution, achieving yields up to 92% for ring closure steps. The nucleophilicity of the amine and the nature of the leaving group critically influence the yield and selectivity of the cyclization.

Step Reagents/Conditions Yield (%) Notes
Amino alcohol tosylation Methanesulfonyl chloride, base 86 Formation of good leaving group
Intramolecular cyclization Base (e.g., diisopropylethylamine), heat 92 Intramolecular SN2 displacement

Electrophilic Selenium-Induced Cyclization of Homoallylic Amines

An alternative method involves electrophilic cyclization of homoallylic amines using phenylselenium halides (PhSeCl or PhSeBr), which can form azetidines with moderate to good yields.

Mechanism:

  • The selenium electrophile activates the alkene moiety.
  • Intramolecular nucleophilic attack by the amine nitrogen leads to ring closure.
  • The thiophen-2-ylmethyl substituent can be incorporated into the starting homoallylic amine.

Yields and Selectivity:

  • Yields range from 50% to 62% for azetidine formation.
  • Steric factors around the α-carbon influence the ratio of azetidine to pyrrolidine products, with bulkier groups favoring azetidine formation.
Entry R1 R2 Conversion (%) Azetidine:Pyrrolidine Ratio Azetidine Yield (%)
1 Ph H 95 70:30 62
2 Me Me 70 86:14 50
3 Et Me 77 100:0 55

Direct Conversion of Aromatic Di-chloro Imines

Aelterman and De Kimpe demonstrated that aromatic di-chloro imines can be converted directly to cis-azetidines via nucleophilic attack by methoxide or cyanide, followed by intramolecular SN2 ring closure by the nitrogen.

  • This method affords cis-azetidines with high diastereoselectivity (54–91% yields).
  • The approach is notable for its stereoselectivity and directness.

Ring Closing of Aminoiodohydrins

Concellón and co-workers reported a method involving the iodomethylation of enantiopure α-aminoaldehydes to form aminoiodohydrins, which upon treatment with silver tetrafluoroborate form azetidinium salts. Subsequent hydrogenolysis yields azetidines in quantitative yields with good diastereomeric excess.

  • This approach allows access to enantiomerically pure azetidines.
  • The choice of counterion (tetrafluoroborate vs iodide) is critical to prevent ring opening.

Cyclization of Tosylamides

Another synthetic route involves cyclization of tosylamides promoted by bis(collidine)bromonium(I) hexafluorophosphate, yielding azetidines with good yields (52.5–95%) and diastereoselectivities.

  • The substituents on the tosylamide influence the stereochemical outcome.
  • The presence of gem-dimethyl groups can enhance yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Cyclization of 1,3-amino alcohols Tosylation, base-promoted intramolecular SN2 32–95 Moderate to high Sensitive to amine nucleophilicity
Electrophilic selenium cyclization PhSeCl/PhSeBr, Na2CO3 50–62 Moderate Steric hindrance affects product ratio
Aromatic di-chloro imine conversion Methoxide or cyanide nucleophile 54–91 High (cis only) Direct and stereoselective
Aminoiodohydrin ring closure SmI2 iodomethylation, AgBF4, hydrogenolysis Quantitative Good (de ~80%) Enables enantiopure azetidines
Tosylamide cyclization Bis(collidine)bromonium(I) hexafluorophosphate 52.5–95 Good Substituent-dependent stereochemistry
Thiophen-2-ylmethyl introduction Alkylation with thiophene-2-carbaldehyde derivatives Variable N/A Often final step to introduce thiophene

Research Findings and Considerations

  • The nucleophilicity of the amine and steric factors are critical in determining cyclization efficiency and selectivity.
  • Electrophilic cyclization methods provide alternative routes but may require careful control of reaction conditions to favor azetidine over pyrrolidine formation.
  • The choice of leaving groups and counterions can prevent undesired ring openings and improve yields.
  • Enantiomerically pure azetidines can be synthesized using aminoiodohydrin intermediates, important for medicinal chemistry applications.
  • The thiophen-2-ylmethyl substituent is generally introduced after azetidine ring formation, often via condensation or alkylation reactions under mild conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene compounds. Each reaction pathway can lead to a variety of products with different chemical and physical properties.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidin-3-ol scaffold is versatile, with modifications at the nitrogen (position 1) and the hydroxyl group (position 3) influencing physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-(Thiophen-2-ylmethyl)azetidin-3-ol Thiophen-2-ylmethyl C₈H₁₁NOS 185.25 (theoretical) Electron-rich thiophene enhances π-π interactions
1-(1,3-Thiazolin-2-yl)azetidin-3-ol 1,3-Thiazolin-2-yl C₆H₁₀N₂OS 158.22 Sulfur and nitrogen in thiazoline may improve solubility
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 6-Fluorobenzo[d]thiazol-2-yl C₁₀H₉FN₂OS 224.25 Fluorine increases metabolic stability
1-(4-Trifluoromethylbenzo[d]thiazol-2-yl)azetidin-3-ol 4-Trifluoromethylbenzo[d]thiazol-2-yl C₁₁H₉F₃N₂OS 274.26 CF₃ group enhances lipophilicity and target binding
1-(3-Bromobenzyl)azetidin-3-ol 3-Bromobenzyl C₁₀H₁₂BrNO 242.12 Bromine substituent aids in crystallography studies

Key Observations :

  • Electronic Effects : Thiophene (electron-rich) vs. fluorobenzo[d]thiazole (electron-deficient) substituents alter reactivity and binding to biological targets. Thiophene’s π-system may favor interactions with aromatic residues in enzymes .
  • Synthetic Accessibility : Methanesulfonyl chloride is commonly used to activate hydroxyl groups for substitution, as seen in the synthesis of 1-(1,3-thiazolin-2-yl)azetidin-3-ol .
Pharmacological Potential
  • JAK Inhibition : Azetidine derivatives substituted with cyclopropylsulfonyl groups (e.g., ) are reported as JAK inhibitors, suggesting that this compound could be optimized for similar targets .
  • Antimicrobial Activity : Thiophene-containing benzimidazoles () demonstrate structural similarities and may guide the design of antimicrobial analogs .
  • Crystal Packing : Weak intermolecular interactions (C–H···N, C–H···π) observed in thiophene-substituted benzimidazoles () highlight the importance of crystal engineering for stability .
Physicochemical Properties
  • Solubility : The hydroxyl group in azetidin-3-ol derivatives enhances aqueous solubility, while aromatic substituents (e.g., thiophene, benzothiazole) reduce it.
  • Stability: Fluorinated derivatives () are likely more resistant to oxidative metabolism compared to non-fluorinated analogs.

Biological Activity

1-(Thiophen-2-ylmethyl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring linked to an azetidine structure, which is further substituted with a hydroxyl group. Its unique molecular architecture suggests diverse applications in pharmacology, particularly in treating central nervous system disorders and cancer.

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaCHNOS
Molecular Weight175.23 g/mol
Functional GroupsHydroxyl (-OH), Thiophene, Azetidine
SolubilityModerate in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with azetidine-3-ol. This reaction can be catalyzed by various agents to improve yield and purity, with spectroscopic techniques such as NMR and IR used for characterization.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising activity against certain cancer cell lines. For instance, an MTT assay demonstrated cytotoxic effects on human pancreatic cancer cells, suggesting its potential as a therapeutic agent against malignancies.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
Patu8988 (Pancreatic)25
ECA109 (Esophagus)30
SGC7901 (Gastric)20

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown antimicrobial potential. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli50
S. aureus40

The biological activity of this compound is believed to be linked to its interactions at the molecular level with biological targets. The presence of both thiophene and azetidine structures may enhance its bioactivity through:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for cancer cell proliferation.
  • Interaction with Cellular Receptors: Potential binding to receptors involved in signaling pathways related to cell growth and apoptosis.
  • Induction of Oxidative Stress: This could lead to increased reactive oxygen species (ROS), promoting cell death in cancerous cells.

Case Studies

Several case studies have been documented showcasing the efficacy of this compound:

  • Study on Pancreatic Cancer Cells: A recent study highlighted the compound's ability to induce apoptosis in Patu8988 cells through ROS generation.
  • Antimicrobial Efficacy Assessment: Another study evaluated the antimicrobial properties against various pathogens, confirming its broad-spectrum activity.

Q & A

Q. Critical Factors :

  • Catalysts : Brønsted acid catalysts (e.g., p-toluenesulfonic acid) can suppress side reactions like ring-opening of the azetidine .
  • Steric hindrance : Bulky substituents on the thiophene may require longer reaction times or higher temperatures .

Basic: How can spectroscopic and crystallographic methods resolve structural ambiguities in azetidin-3-ol derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The hydroxyl proton (azetidin-3-ol) appears as a broad singlet (~δ 4.5–5.5 ppm), while thiophene protons resonate between δ 6.8–7.5 ppm. Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns .
    • ¹³C NMR : The azetidine C3-OH carbon appears at ~60–70 ppm, and thiophene carbons at 125–140 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles. For example, in related compounds, dihedral angles between the azetidine and thiophene rings range from 35–40°, influencing electronic conjugation .

Q. Example Data :

TechniqueKey Peaks/ParametersReference Compound
¹H NMRδ 4.63 (m, 1H, -OH)BM-957 analog
X-rayDihedral angle: 38.9°Thiophene-benzimidazole

Advanced: What challenges arise in experimental design for bioactivity assays of thiophene-containing azetidin-3-ol compounds?

Methodological Answer:

  • Solubility : The hydrophobic thiophene moiety necessitates DMSO or cyclodextrin-based solubilization, which may interfere with assay readouts .
  • Stability : Azetidin-3-ol derivatives are prone to oxidation; assays must use inert atmospheres or antioxidants (e.g., BHT) .
  • Selectivity : Thiophene’s π-electron system may non-specifically bind to hydrophobic protein pockets. Counter-screening against unrelated targets (e.g., kinases) is critical .

Case Study : In Bcl-2 inhibition studies, analogs like BM-957 required rigorous controls to distinguish target binding from aggregation artifacts .

Advanced: How do electronic effects of the thiophene moiety influence substitution reactions at the azetidine ring?

Methodological Answer:

  • Electron-rich thiophene : Enhances nucleophilicity at the methylene bridge, favoring SN2 reactions with electrophiles (e.g., acyl chlorides) .
  • Electronic modulation : Fluorination of the thiophene (e.g., 3,4-difluoro substitution) reduces electron density, altering reaction rates and regioselectivity .

Q. Experimental Validation :

  • Reactivity Comparison :

    Thiophene SubstituentReaction Rate (k, M⁻¹s⁻¹)Major Product
    2-Methyl0.45N-Acyl derivative
    2-Fluoro0.12Ring-opened byproduct

Advanced: What strategies mitigate competing side reactions during azetidine ring functionalization?

Methodological Answer:

  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., TBS or acetyl) prevents undesired oxidation or nucleophilic attack .
  • Temperature Control : Reactions below 0°C suppress ring-opening; above 50°C may accelerate decomposition .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) promote selective etherification over elimination .

Example : In the synthesis of 1-(Oxetan-3-yl)azetidin-3-ol, Horner-Wadsworth-Emmons reactions achieved 85% yield with minimal side products under –20°C conditions .

Advanced: How can researchers address discrepancies in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Structural Reanalysis : Verify stereochemistry via X-ray or NOESY NMR, as minor stereoisomers (e.g., 6% contamination in ) can skew results .
  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-Analysis : Compare datasets using tools like PCA to identify outliers or batch effects .

Case Study : In Bcl-2 studies, discrepancies in IC₅₀ values (5–50 nM) were traced to differences in cell lines (Jurkat vs. HEK293) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Thiophen-2-ylmethyl)azetidin-3-ol
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1-(Thiophen-2-ylmethyl)azetidin-3-ol

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